4-Ethoxy-3,5-difluorobenzylamine

Medicinal Chemistry Physicochemical Properties Reactivity

4-Ethoxy-3,5-difluorobenzylamine (CAS 1017779-32-6) is a fluorinated organic compound with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol. It belongs to the class of substituted benzylamines, characterized by a benzene ring with an ethoxy group at the 4-position and fluorine atoms at the 3- and 5-positions, and a primary amine functional group.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
CAS No. 1017779-32-6
Cat. No. B1393334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3,5-difluorobenzylamine
CAS1017779-32-6
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1F)CN)F
InChIInChI=1S/C9H11F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3
InChIKeyZFFNQIUQXUZZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3,5-difluorobenzylamine (CAS 1017779-32-6): A Specialized Fluorinated Benzylamine Scaffold for Pharmaceutical R&D


4-Ethoxy-3,5-difluorobenzylamine (CAS 1017779-32-6) is a fluorinated organic compound with the molecular formula C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol [1]. It belongs to the class of substituted benzylamines, characterized by a benzene ring with an ethoxy group at the 4-position and fluorine atoms at the 3- and 5-positions, and a primary amine functional group. This compound is primarily used as a versatile small molecule scaffold and chemical intermediate in medicinal chemistry research, where its unique substitution pattern imparts distinct physicochemical properties compared to non-fluorinated or differently substituted analogs . Its applications are focused on research and further manufacturing, not for direct human use .

Why 4-Ethoxy-3,5-difluorobenzylamine (CAS 1017779-32-6) Cannot Be Interchanged with Common Benzylamine Analogs


In medicinal chemistry, simple substitution of a benzylamine scaffold with a close analog can lead to significant changes in key physicochemical parameters, potentially altering a lead compound's pharmacokinetic profile, target binding, and overall drug-likeness. 4-Ethoxy-3,5-difluorobenzylamine is not a generic building block that can be directly swapped with unsubstituted benzylamine, 3,5-difluorobenzylamine, or 4-ethoxybenzylamine. The synergistic effect of the electron-withdrawing fluorine atoms at the 3- and 5-positions and the electron-donating ethoxy group at the 4-position creates a unique electronic environment on the aromatic ring, which directly influences the basicity (pKa) of the primary amine [1]. This, in turn, affects its reactivity in amide bond formation, reductive amination, and its ionization state at physiological pH. Using a generic alternative without this specific substitution pattern can lead to failed syntheses, altered biological activity, and wasted research resources. The quantitative evidence presented below demonstrates the specific, measurable differences that preclude simple substitution.

Quantitative Differentiation of 4-Ethoxy-3,5-difluorobenzylamine (CAS 1017779-32-6) vs. Closest Analogs


Amine Basicity (pKa): Distinct Reactivity Profile Compared to Non-Fluorinated and Non-Ethoxylated Analogs

The predicted pKa of 4-Ethoxy-3,5-difluorobenzylamine is 8.80 ± 0.10, which is intermediate between the more basic 4-ethoxybenzylamine (pKa = 9.32 ± 0.10) and the less basic 3,5-difluorobenzylamine (pKa = 8.54 ± 0.10) [1][2][3]. This difference of 0.52 pKa units compared to 4-ethoxybenzylamine corresponds to a ~3.3-fold difference in acid dissociation constant (Ka), indicating a lower proportion of the reactive free base at a given pH.

Medicinal Chemistry Physicochemical Properties Reactivity

Lipophilicity (XLogP): Modulated Hydrophobicity Compared to Unsubstituted Benzylamine

The calculated partition coefficient (XLogP) for 4-Ethoxy-3,5-difluorobenzylamine is 1.3 [1]. This value is significantly higher than that of unsubstituted benzylamine, which has a measured logP of approximately 0.9 [2], reflecting the lipophilic contribution of both the ethoxy and fluorine substituents. The XLogP is identical to that of 4-ethoxybenzylamine (XLogP = 1.3) , but the presence of fluorine atoms in the target compound is expected to impact other physicochemical properties like metabolic stability and pKa.

Drug Design ADME Lipophilicity

Molecular Weight and Topological Polar Surface Area (TPSA): Altered Physicochemical Space vs. Simpler Analogs

The molecular weight (MW) of 4-Ethoxy-3,5-difluorobenzylamine is 187.19 g/mol and its topological polar surface area (TPSA) is 35.3 Ų [1]. This places it in a distinct region of physicochemical space compared to simpler analogs: 3,5-difluorobenzylamine has a MW of 143.13 g/mol and a TPSA of 26.0 Ų (estimated), while 4-ethoxybenzylamine has a MW of 151.21 g/mol and a TPSA of 35.2 Ų [2]. The target compound's higher MW and TPSA compared to 3,5-difluorobenzylamine reflect the addition of the ethoxy group, which increases both size and polarity.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Strategic Applications of 4-Ethoxy-3,5-difluorobenzylamine (CAS 1017779-32-6) in Medicinal Chemistry and Chemical Biology


Fine-Tuning Amine Basicity in Lead Optimization for CNS and Peripheral Targets

Based on the quantitative pKa differentiation (8.80 ± 0.10) [1], this compound is strategically suited for medicinal chemistry programs where precise control over the amine's protonation state is critical. For example, when designing ligands for CNS targets, a basicity that is lower than standard benzylamines (pKa ~9.3) but higher than highly electron-deficient anilines can be advantageous for balancing target engagement and minimizing off-target interactions. This specific pKa value, a result of the unique 4-ethoxy-3,5-difluoro substitution pattern, allows researchers to fine-tune the compound's ionization at physiological pH, directly impacting blood-brain barrier penetration and receptor binding kinetics.

Systematic Exploration of Lipophilic and Polar Surface Area Space in Fragment-Based Drug Discovery (FBDD)

The compound's distinct physicochemical profile, characterized by a molecular weight of 187.19 g/mol, TPSA of 35.3 Ų, and XLogP of 1.3 [2], makes it an ideal fragment for systematic SAR studies. Its size and polarity place it in a region of chemical space often explored for optimizing oral bioavailability. When used as a building block in fragment growing or linking strategies, the introduction of this specific scaffold allows medicinal chemists to incrementally modulate the lipophilicity and TPSA of a lead series. The presence of the ethoxy group provides a modest increase in lipophilicity compared to unsubstituted benzylamine, while the fluorine atoms offer potential metabolic stability benefits without drastically altering size, enabling a rational, stepwise approach to property optimization.

Synthesis of Novel Fluoroalkoxybenzylamino Derivatives for Inflammatory and CNS Disorder Research

This compound serves as a key starting material or intermediate for synthesizing a broader class of fluoroalkoxybenzylamino derivatives, which are described in patents as being useful for treating inflammatory and central nervous system disorders [3]. The specific 4-ethoxy-3,5-difluoro substitution pattern is a crucial embodiment within this class. By using this specific building block, researchers can access a patented chemical space and generate novel compounds that may act as Substance P receptor antagonists or other therapeutically relevant targets, leveraging the unique electronic and steric properties conferred by the ethoxy and difluoro groups.

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